molecular formula C8H7N3 B1625580 1,7-Naphthyridin-4-amine CAS No. 58680-41-4

1,7-Naphthyridin-4-amine

Cat. No.: B1625580
CAS No.: 58680-41-4
M. Wt: 145.16 g/mol
InChI Key: PHFKUTFUFKZJMV-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused-ring system consisting of two pyridine rings connected through adjacent carbon atoms

Scientific Research Applications

1,7-Naphthyridin-4-amine has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for 1,7-Naphthyridin-4-amine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of methods for the synthesis of naphthyridines, including 1,7-Naphthyridin-4-amine, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridin-4-amine can be synthesized through several methods, including cyclization reactions and multistep synthesis. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup reaction, which involves the condensation of 3-aminopyridine with glycerol in the presence of an oxidizing agent such as iodine or potassium permanganate, can be employed to synthesize naphthyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 1,7-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Another naphthyridine derivative with similar biological activities but different substitution patterns.

    1,8-Naphthyridine: Known for its use in medicinal chemistry and material science applications.

Uniqueness

1,7-Naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,7-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFKUTFUFKZJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483506
Record name 1,7-NAPHTHYRIDIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58680-41-4
Record name 1,7-NAPHTHYRIDIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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